AHR antagonist 5
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Overview
Description
AHR antagonist 5 is a potent and orally active compound that targets the aryl hydrocarbon receptor (AHR). The aryl hydrocarbon receptor is a ligand-activated transcription factor involved in various biological processes, including the regulation of immune responses, cell proliferation, and differentiation. This compound has shown significant potential in inhibiting tumor growth, particularly when combined with checkpoint inhibitors such as anti-PD-1 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of AHR antagonist 5 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The exact synthetic route and reaction conditions are proprietary and may vary depending on the manufacturer. general synthetic approaches involve the use of organic solvents, catalysts, and reagents to achieve the desired chemical transformations .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, purification, and quality control to meet regulatory standards. Advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are often employed to monitor the production process and ensure the consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
AHR antagonist 5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired chemical transformations .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted analogs .
Scientific Research Applications
AHR antagonist 5 has a wide range of scientific research applications, including:
Cancer Research: The compound has shown promise in reversing immune suppression in cancer patients, making it a potential therapeutic agent for cancer treatment.
Metabolic Diseases: Research is ongoing to explore the role of this compound in regulating metabolic pathways and its potential use in treating metabolic diseases.
Skin Conditions: The compound is also being studied for its effects on skin conditions, including its potential to improve skin barrier function and reduce inflammation.
Mechanism of Action
AHR antagonist 5 exerts its effects by binding to the aryl hydrocarbon receptor, thereby inhibiting its activation. The aryl hydrocarbon receptor is involved in various signaling pathways, including those regulating immune responses and cell proliferation. By blocking the activation of the aryl hydrocarbon receptor, this compound can modulate the expression of target genes and influence cellular processes. This mechanism of action is particularly relevant in the context of cancer, where the inhibition of the aryl hydrocarbon receptor can reduce immune suppression and enhance anti-tumor immune responses .
Comparison with Similar Compounds
AHR antagonist 5 is unique in its potency and selectivity as an aryl hydrocarbon receptor antagonist. Similar compounds include:
Compared to these compounds, this compound has demonstrated superior efficacy in certain experimental models and has a favorable pharmacokinetic profile, making it a valuable tool for scientific research and potential therapeutic applications .
Properties
Molecular Formula |
C25H27Cl3FN7 |
---|---|
Molecular Weight |
550.9 g/mol |
IUPAC Name |
(3R)-N-[2-(5-fluoropyridin-3-yl)-8-propan-2-ylpyrazolo[1,5-a][1,3,5]triazin-4-yl]-2,3,4,9-tetrahydro-1H-carbazol-3-amine;trihydrochloride |
InChI |
InChI=1S/C25H24FN7.3ClH/c1-14(2)20-13-28-33-24(20)31-23(15-9-16(26)12-27-11-15)32-25(33)29-17-7-8-22-19(10-17)18-5-3-4-6-21(18)30-22;;;/h3-6,9,11-14,17,30H,7-8,10H2,1-2H3,(H,29,31,32);3*1H/t17-;;;/m1.../s1 |
InChI Key |
SRGGKFXUJGRKIJ-NMRXSTGRSA-N |
Isomeric SMILES |
CC(C)C1=C2N=C(N=C(N2N=C1)N[C@@H]3CCC4=C(C3)C5=CC=CC=C5N4)C6=CC(=CN=C6)F.Cl.Cl.Cl |
Canonical SMILES |
CC(C)C1=C2N=C(N=C(N2N=C1)NC3CCC4=C(C3)C5=CC=CC=C5N4)C6=CC(=CN=C6)F.Cl.Cl.Cl |
Origin of Product |
United States |
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